PI4KIIIbeta-IN-10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PI4KIIIβ-IN-10は、ホスファチジルイノシトール4-キナーゼIIIβ型(PI4KIIIβ)酵素の強力な阻害剤です。 この化合物は、3.6ナノモルの阻害濃度(IC50)を持ち、PI4KIIIβの阻害に非常に効果的です 。 PI4KIIIβは、複数のRNAウイルスの複製に関与する必須酵素であり、PI4KIIIbeta-IN-10はウイルス学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件

PI4KIIIbeta-IN-10の合成は、市販の出発物質から始まる複数のステップで構成されます。 重要なステップには、一連の縮合反応と環化反応によるコア構造の形成、続いて目的の阻害活性を得るための官能基修飾が含まれます 。反応条件、例えば温度、溶媒、触媒などの詳細な情報は、通常、収量と純度を最大限に高めるために最適化されています。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、反応のスケールアップ、大規模生産のための条件の最適化、および厳格な品質管理対策による一貫性のある品質と純度の確保が含まれます .

化学反応の分析

反応の種類

PI4KIIIbeta-IN-10は、反応性官能基が存在するため、主に置換反応を受けます。 これらの反応は、阻害活性を高めるために、またはさらなる研究のための誘導体を生成するために、化合物を修飾するために不可欠です .

一般的な試薬と条件

This compoundの合成と修飾に使用される一般的な試薬には、さまざまな酸、塩基、有機溶媒が含まれます。 温度、圧力、反応時間などの条件は、目的の結果を得るために慎重に制御されます .

主な生成物

This compoundを含む反応から生成される主な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、通常、PI4KIIIβに対する阻害活性について試験され、改善された有効性を有する化合物を特定します .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

科学的研究の応用

Antiviral Applications

PI4KIIIβ plays a vital role in the replication of several viruses, including enteroviruses, hepatitis C virus, and severe acute respiratory syndrome coronavirus. The use of PI4KIIIbeta-IN-10 has been investigated for its potential to inhibit viral replication through the following mechanisms:

- Inhibition of Viral Replication : Studies indicate that this compound effectively inhibits the kinase activity of PI4KIIIβ, thereby disrupting the formation of phosphatidylinositol 4-phosphate (PI4P), which is essential for viral replication. For instance, in vitro assays have shown that this compound can significantly reduce the replication rates of enteroviruses such as EV-A71 by targeting host cell machinery necessary for viral lifecycle completion .

- Selectivity and Toxicity : The compound has demonstrated selectivity towards PI4KIIIβ over other kinases, which is crucial for minimizing off-target effects. In vitro studies have reported minimal cellular toxicity at effective concentrations, making it a promising candidate for therapeutic development against viral infections .

Cancer Research

The role of PI4KIIIβ in cancer cell survival and proliferation has led to investigations into the potential use of this compound in oncology:

- Induction of Apoptosis : Research has shown that inhibition of PI4KIIIβ can lead to apoptosis in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. The loss of PI4KIIIβ was associated with enhanced Akt phosphorylation and subsequent activation of apoptotic pathways, suggesting that this compound could be utilized to induce cell death in tumors reliant on this signaling pathway .

- Targeting Tumor Microenvironment : By disrupting lipid signaling pathways critical for tumor growth and metastasis, this compound may also influence the tumor microenvironment. This could enhance the efficacy of existing therapies when combined with other treatment modalities .

Mechanistic Studies

Understanding the mechanism of action for this compound provides insights into its potential applications:

- Structural Analysis : Crystal structure analyses have revealed how this compound interacts with the active site of PI4KIIIβ, allowing for rational drug design and optimization .

- Pharmacological Profiling : Virtual screening methods have identified additional inhibitors with similar mechanisms, expanding the potential therapeutic arsenal against diseases linked to PI4KIIIβ dysregulation .

Case Studies

Several case studies highlight the efficacy of this compound:

作用機序

PI4KIIIbeta-IN-10は、PI4KIIIβの活性部位に結合することにより効果を発揮し、キナーゼ活性を阻害します。 この阻害は、さまざまな細胞プロセスに必須の脂質分子であるホスファチジルイノシトール4-リン酸(PI4P)の産生を阻害します 。 PI4P産生の阻害は、RNAウイルスの複製に影響を与えるため、this compoundは抗ウイルス研究において貴重なツールとなっています .

類似化合物との比較

生物活性

PI4KIIIbeta-IN-10, also known as CS-5601, is a selective inhibitor of the phosphatidylinositol 4-kinase III beta (PI4KIIIβ) enzyme, which plays a critical role in various cellular processes, including membrane trafficking and signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology.

- Chemical Formula : C22H25N3O5S2

- IC50 : 3.6 nM for PI4KIIIβ; significantly less potent against other kinases (720 nM for PI3Kδ, ~1 µM for PI3KC2γ, and ~10 µM for PI3Kα) .

PI4KIIIβ is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid that is crucial for the formation of membrane structures and signaling platforms within cells. Inhibition of PI4KIIIβ by this compound disrupts these processes, which can lead to altered cellular functions and has implications for disease treatment .

Inhibition of Viral Replication

Research has demonstrated that PI4KIIIβ is exploited by various RNA viruses for their replication. By inhibiting PI4KIIIβ, this compound can reduce viral replication rates. For instance, studies have shown that this compound effectively inhibits the replication of Hepatitis C virus (HCV) and other enteroviruses .

Impact on Cellular Processes

- Membrane Trafficking :

- Cellular Signaling :

Study on Hepatitis C Virus

A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against HCV. The compound was shown to significantly reduce viral loads in infected cell cultures, demonstrating its potential as a therapeutic agent against hepatitis infections .

Cancer Research

In lung adenocarcinoma models, inhibition of PI4KIIIβ led to reduced tumor growth and enhanced sensitivity to chemotherapy agents. The study suggests that targeting PI4KIIIβ may provide a novel approach to treat cancers with chromosome 1q amplification .

Comparison of IC50 Values

| Enzyme | IC50 (nM) |

|---|---|

| PI4KIIIβ | 3.6 |

| PI3Kδ | 720 |

| PI3KC2γ | ~1000 |

| PI3Kα | ~10000 |

Summary of Biological Effects

| Effect | Description |

|---|---|

| Viral Replication | Significant reduction in replication rates |

| Membrane Trafficking | Disruption of Golgi integrity |

| Cellular Signaling | Alteration in Akt/mTOR pathway activity |

| Tumor Growth | Inhibition observed in cancer models |

特性

IUPAC Name |

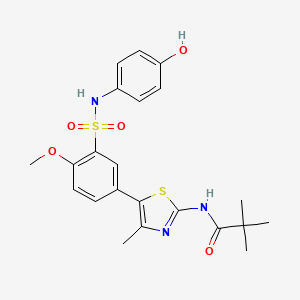

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUYFBRIGUAKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022543 |

Source

|

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881233-39-1 |

Source

|

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。